molecular formula C37H45BrClN5O9 B12751276 1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((1,4'-bipiperidin)-1'-ylcarbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, monohydrochloride CAS No. 140447-64-9

1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((1,4'-bipiperidin)-1'-ylcarbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, monohydrochloride

Cat. No.: B12751276
CAS No.: 140447-64-9
M. Wt: 819.1 g/mol
InChI Key: ZVPSIEQKAXLWRZ-UHFFFAOYSA-N
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Description

1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((1,4’-bipiperidin)-1’-ylcarbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, monohydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including a pyrroloquinoline core, a bipiperidinyl moiety, and a trimethoxyindole fragment, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((1,4’-bipiperidin)-1’-ylcarbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, monohydrochloride typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the pyrroloquinoline core through cyclization reactions.
  • Introduction of the bromo substituent via halogenation.
  • Coupling of the bipiperidinyl moiety using carbodiimide-mediated coupling reactions.
  • Attachment of the trimethoxyindole fragment through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((1,4’-bipiperidin)-1’-ylcarbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Halogen substitution reactions to introduce different substituents.

    Hydrolysis: Cleavage of ester or amide bonds to yield carboxylic acids and amines.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Bromine, chlorine.

    Hydrolyzing agents: Acids (HCl, H2SO4) or bases (NaOH, KOH).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, the compound may be investigated for its potential as a bioactive molecule. Its multiple functional groups and structural complexity make it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Its structural features suggest it may interact with specific molecular targets, making it a candidate for drug discovery and development.

Industry

In industry, the compound may find applications in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((1,4’-bipiperidin)-1’-ylcarbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, monohydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes: Inhibition or activation of enzymatic activity.

    Interaction with receptors: Modulation of receptor signaling pathways.

    DNA intercalation: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyrroloquinoline derivatives, bipiperidinyl-containing molecules, and trimethoxyindole-based compounds. Examples include:

    Pyrroloquinoline quinone (PQQ): A redox cofactor with antioxidant properties.

    Bipiperidinyl derivatives: Compounds with potential CNS activity.

    Trimethoxyindole derivatives: Molecules with potential anticancer activity.

Uniqueness

The uniqueness of 1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((1,4’-bipiperidin)-1’-ylcarbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, monohydrochloride lies in its combination of functional groups and structural complexity, which may confer unique chemical and biological properties not found in other compounds.

Properties

CAS No.

140447-64-9

Molecular Formula

C37H45BrClN5O9

Molecular Weight

819.1 g/mol

IUPAC Name

methyl 8-bromo-6-[5-(hydroxymethyl)-6,7-dimethoxy-1H-indole-2-carbonyl]-2-methyl-1-oxo-4-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate;hydrochloride

InChI

InChI=1S/C37H44BrN5O9.ClH/c1-37(35(47)51-4)33(45)28-24-16-22(38)18-43(34(46)25-15-20-14-21(19-44)31(49-2)32(50-3)29(20)39-25)26(24)17-27(30(28)40-37)52-36(48)42-12-8-23(9-13-42)41-10-6-5-7-11-41;/h14-15,17,22-23,39-40,44H,5-13,16,18-19H2,1-4H3;1H

InChI Key

ZVPSIEQKAXLWRZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)OC(=O)N4CCC(CC4)N5CCCCC5)C(=O)C6=CC7=CC(=C(C(=C7N6)OC)OC)CO)Br)C(=O)OC.Cl

Origin of Product

United States

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